molecular formula C8H15Cl2N3 B2568938 3-cyclobutyl-1-methyl-1H-pyrazol-4-amine dihydrochloride CAS No. 2253639-46-0

3-cyclobutyl-1-methyl-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B2568938
CAS No.: 2253639-46-0
M. Wt: 224.13
InChI Key: XWBHEYWQSCDDDY-UHFFFAOYSA-N
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Description

3-Cyclobutyl-1-methyl-1H-pyrazol-4-amine dihydrochloride (CAS: 752924-21-3) is a pyrazole derivative with the molecular formula C₉H₁₀ClN₃O and a molecular weight of 211.65 g/mol . The compound features a cyclobutyl substituent at the 3-position and a methyl group at the 1-position of the pyrazole ring, with an amine group at the 4-position. The dihydrochloride salt form enhances its stability and solubility in aqueous media, typical of amine hydrochlorides used in pharmaceutical and chemical synthesis .

Properties

IUPAC Name

3-cyclobutyl-1-methylpyrazol-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-11-5-7(9)8(10-11)6-3-2-4-6;;/h5-6H,2-4,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBHEYWQSCDDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2CCC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclobutyl-1-methyl-1H-pyrazol-4-amine dihydrochloride typically involves the cyclization of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction is carried out under mild conditions and yields the pyrazole skeleton in good to excellent yields. The reaction conditions are optimized to ensure high purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in high yields with minimal impurities. The reaction conditions are carefully controlled to maintain the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

3-cyclobutyl-1-methyl-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines. Substitution reactions can result in a variety of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
The compound has been investigated for its potential as an anticancer agent. Pyrazole derivatives, including 3-cyclobutyl-1-methyl-1H-pyrazol-4-amine dihydrochloride, have shown promising results in inhibiting cancer cell proliferation. For instance, structure-activity relationship (SAR) studies indicate that modifications to the pyrazole structure can enhance antiproliferative activity against various cancer cell lines.

Compound IC50 Value (µM) Cell Line
3-Cyclobutyl-1-methyl-1H-pyrazol-4-amine dihydrochlorideTBDSGC-7901
Similar Pyrazole DerivativeTBDA549

Mechanism of Action
The mechanism involves the inhibition of specific enzymes or receptors that play a role in cancer cell growth. This inhibition can lead to significant biological effects, making it a candidate for further development in cancer therapies .

Anti-inflammatory Applications

The compound has also been studied for its anti-inflammatory properties. Research indicates that pyrazole derivatives can modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

Case Study: Treatment of Inflammatory Diseases
A patent outlines the use of cyclobutane and methylcyclobutane derivatives, including this compound, for treating inflammatory diseases and organ transplant rejection . This suggests potential applications in therapeutic settings where inflammation is a critical concern.

Organic Synthesis

3-Cyclobutyl-1-methyl-1H-pyrazol-4-amine dihydrochloride serves as a versatile building block in organic synthesis. Its unique structural properties allow it to be utilized in creating more complex heterocyclic compounds, which are valuable in various chemical applications.

Synthesis Methodologies
Efficient synthetic routes have been developed for producing this compound, often involving one-pot reactions that simplify the process while maintaining high yields .

Material Science

In addition to its biological applications, this compound is being explored for its utility in developing new materials. Its structural characteristics make it suitable for incorporation into novel polymers or composites that may exhibit enhanced properties.

Case Studies and Research Findings

Several studies have documented the efficacy of pyrazole derivatives in various applications:

Anticancer Potential

Research has shown that certain derivatives exhibit moderate to potent antiproliferative effects against human cancer cell lines such as SGC-7901 and A549. For example, the IC50 values reported suggest significant efficacy, warranting further investigation into their therapeutic potential .

Anti-inflammatory Properties

Studies focusing on the anti-inflammatory effects of pyrazole derivatives indicate their ability to inhibit pro-inflammatory cytokines and pathways, highlighting their therapeutic relevance in managing chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-cyclobutyl-1-methyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Other Dihydrochloride Salts

Dihydrochloride salts are commonly employed to improve the physicochemical properties of amine-containing compounds. Below is a comparative analysis of 3-cyclobutyl-1-methyl-1H-pyrazol-4-amine dihydrochloride with other dihydrochloride salts:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
3-Cyclobutyl-1-methyl-1H-pyrazol-4-amine dihydrochloride C₉H₁₀ClN₃O 211.65 Not reported; expected hygroscopicity and pH-dependent solubility Building block for synthesis
Levocetirizine dihydrochloride C₂₁H₂₅ClN₂O₃·2HCl 461.81 High aqueous solubility, non-hygroscopic Antihistamine drug
Capmatinib dihydrochloride C₂₃H₁₇ClN₆O·2HCl 505.80 Hygroscopic, pH-dependent solubility, polymorphic forms Anticancer agent (MET inhibitor)
Trientine dihydrochloride C₆H₁₈N₄·2HCl 219.16 Chelating agent, stable in acidic conditions Treatment of Wilson’s disease

Key Findings:

  • Solubility and Stability: Unlike levocetirizine dihydrochloride, which is non-hygroscopic, capmatinib dihydrochloride and the target compound are likely hygroscopic, necessitating controlled storage .
  • Applications : While levocetirizine and trientine are therapeutic agents, the target compound’s role is confined to synthetic intermediates .

Comparison with Structurally Similar Pyrazol-4-amine Derivatives

Structurally analogous pyrazol-4-amine derivatives vary in substituents and synthesis routes, influencing their reactivity and applications:

Compound Name Substituents/Modifications Synthesis Yield Melting Point (°C) Key Spectral Data References
3-Cyclobutyl-1-methyl-1H-pyrazol-4-amine dihydrochloride Cyclobutyl (C3), methyl (N1) Not reported Not reported Not reported (CAS provided)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Cyclopropyl (N4), pyridinyl (N1) 17.9% 104–107 HRMS (ESI): m/z 215 [M+H]⁺
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine Methylthiopropyl (N4), pyridinyl (N1) Not reported Not reported IR: 3298 cm⁻¹ (N–H); ¹H NMR: δ 8.87 (pyridine H)
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) Pyran core with cyano and hydroxy groups Not reported Not reported Not reported

Key Findings:

  • Synthesis Complexity : Copper-catalyzed coupling (e.g., in ) contrasts with simpler reflux methods for pyran-pyrazole hybrids (e.g., ), impacting scalability and yield.
  • Salt vs. Free Base : The dihydrochloride form of the target compound enhances solubility relative to neutral pyrazol-amines like those in , which may require protonation for bioactivity.

Research Findings and Discussion

  • Salt Advantages : Dihydrochloride salts generally offer improved bioavailability and crystallinity over free bases, as seen in levocetirizine and capmatinib . The target compound’s salt form likely facilitates purification and handling in synthetic workflows .
  • Data Gaps : Physical properties (e.g., melting point, solubility) and spectral data for the target compound are absent in the provided sources, highlighting a need for further characterization.

Biological Activity

3-Cyclobutyl-1-methyl-1H-pyrazol-4-amine dihydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 3-cyclobutyl-1-methyl-1H-pyrazol-4-amine dihydrochloride is C8H13N32HClC_8H_{13}N_3\cdot 2HCl. It features a pyrazole ring with a cyclobutyl substituent, which contributes to its unique chemical reactivity and biological interactions.

Research indicates that compounds within the pyrazole family can exhibit various biological activities, including:

  • Enzyme Inhibition : Pyrazoles often interact with enzymes, potentially acting as inhibitors. This interaction can modulate pathways critical in disease processes.
  • Antioxidant Activity : Some pyrazole derivatives have shown promise as antioxidants, which could be beneficial in reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Certain studies suggest that pyrazole derivatives can reduce inflammation, making them candidates for treating inflammatory diseases.

Anticancer Potential

Several studies have explored the anticancer properties of pyrazole derivatives, including 3-cyclobutyl-1-methyl-1H-pyrazol-4-amine dihydrochloride. Notably, its structural similarity to known inhibitors of Cyclin-dependent kinase 2 (CDK2) suggests potential applications in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits CDK2, potential for cancer treatment
AntioxidantReduces oxidative stress
Anti-inflammatoryModulates inflammatory pathways

Case Studies and Research Findings

  • In Vitro Studies : In laboratory settings, 3-cyclobutyl-1-methyl-1H-pyrazol-4-amine dihydrochloride has demonstrated significant cytotoxic effects against various cancer cell lines. For example, a study found that the compound induced apoptosis in breast cancer cells through the activation of specific apoptotic pathways .
  • Mechanistic Insights : The compound's mechanism may involve the modulation of cell cycle progression and induction of apoptosis via mitochondrial pathways. This was evidenced by increased levels of caspase activation in treated cells .
  • Drug Development Potential : Given its promising biological activity, 3-cyclobutyl-1-methyl-1H-pyrazol-4-amine dihydrochloride is being investigated as a lead compound for further drug development aimed at targeting specific cancer types.

Q & A

Q. What quality control protocols ensure batch-to-batch consistency in synthesis?

  • Methodological Answer :
  • In-process controls (IPC) : Monitor key intermediates via HPLC (e.g., C18 column, 254 nm UV detection).
  • Elemental analysis : Confirm stoichiometry of dihydrochloride salt (e.g., Cl^- content via ion chromatography) .

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